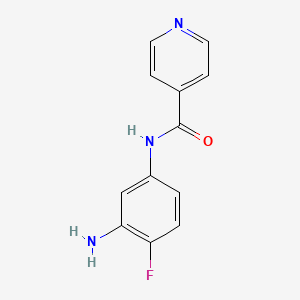

N-(3-Amino-4-fluorophenyl)isonicotinamide

Description

Context within Isonicotinamide (B137802) Chemistry and Analogues

Isonicotinamide, the amide derivative of isonicotinic acid, is a well-established scaffold in medicinal chemistry. nih.govdovepress.com It is recognized for its ability to form strong hydrogen bonds, a key interaction in the binding of drugs to their biological targets. nih.gov The isonicotinamide core is a common feature in a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.

N-(3-Amino-4-fluorophenyl)isonicotinamide is one of many analogues of isonicotinamide that have been synthesized to explore new therapeutic possibilities. The addition of the 3-amino-4-fluorophenyl group modifies the electronic and steric properties of the parent molecule, influencing its reactivity and biological activity. Other notable analogues of isonicotinamide include nicotinamide (B372718), which is a constitutional isomer, and various N-substituted derivatives that have been investigated for their potential in treating a range of diseases. nih.gov

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Isonicotinamide | C₆H₆N₂O | 122.13 | Parent scaffold, strong hydrogen bonding capability. |

| Nicotinamide | C₆H₆N₂O | 122.13 | Isomer of isonicotinamide, a form of vitamin B3. |

| N-(3-Aminophenyl)isonicotinamide | C₁₂H₁₁N₃O | 213.24 | Analogue with an amino group for further functionalization. |

| This compound | C₁₂H₁₀FN₃O | 231.23 | Subject of this article, features both an amino group and a fluorine atom. |

Significance and Current Research Landscape of this compound

The primary significance of this compound lies in its role as a synthetic intermediate for the creation of highly selective and potent kinase inhibitors. acs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The isonicotinamide portion of the molecule can effectively target the ATP-binding site of kinases, while the aminofluorophenyl tail can be modified to achieve selectivity for specific kinase targets.

The current research landscape for this compound is therefore closely tied to the development of new targeted cancer therapies. Researchers are actively exploring the synthesis of novel kinase inhibitors that incorporate this intermediate, with the goal of developing more effective and less toxic treatments for a variety of cancers. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in modern drug design to improve metabolic stability and enhance binding affinity.

Overview of Academic Research Trajectories for the Chemical Compound

The academic research trajectory for this compound is illustrative of a broader trend in medicinal chemistry towards rational drug design. The initial interest in isonicotinamide as a pharmacophore has led to the systematic development of analogues, such as the subject of this article, with improved properties for drug development.

Future research involving this compound is likely to focus on several key areas:

Synthesis of Novel Kinase Inhibitors: The development of new and more selective kinase inhibitors will continue to be a major focus of research involving this compound.

Exploration of Other Therapeutic Targets: While kinase inhibition is the most prominent application, the unique chemical properties of this compound may make it a useful intermediate for the synthesis of drugs targeting other classes of enzymes or receptors.

Development of More Efficient Synthetic Routes: As the demand for this intermediate grows, there will be a corresponding need for more efficient and scalable methods for its synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIOWZHBDQQJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Amino 4 Fluorophenyl Isonicotinamide

Conventional Synthetic Routes to N-(3-Amino-4-fluorophenyl)isonicotinamide

Conventional laboratory synthesis of this compound typically involves the formation of an amide bond between a carboxylic acid derivative and an aniline. This approach is well-established and relies on fundamental organic chemistry principles.

Coupling Reactions and Precursors

The most direct and common method for synthesizing this compound is the acylation of an amine with an acyl chloride, a procedure often referred to as the Schotten-Baumann reaction. fishersci.co.ukcommonorganicchemistry.com The primary precursors for this synthesis are:

3-amino-4-fluoroaniline: This molecule provides the aniline component of the final product.

Isonicotinoyl chloride: This is the acyl chloride derivative of isonicotinic acid (pyridine-4-carboxylic acid). It serves as the activated form of the carboxylic acid, making it highly reactive towards nucleophilic attack by the amine. fishersci.co.uk

The reaction involves the nucleophilic attack of the amino group of 3-amino-4-fluoroaniline on the electrophilic carbonyl carbon of isonicotinoyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide linkage and releasing hydrochloric acid (HCl) as a byproduct. rsc.org Due to the presence of two amino groups on 3-amino-4-fluoroaniline, careful control of stoichiometry may be required to favor monosubstitution.

Reaction Conditions and Catalysis

To ensure the reaction proceeds efficiently and to neutralize the HCl byproduct, specific conditions are necessary. The reaction is typically carried out in an aprotic solvent to prevent reaction with the acyl chloride. commonorganicchemistry.com

Key Reaction Parameters:

| Parameter | Description | Common Examples |

| Solvent | Aprotic solvents are used to dissolve reactants and facilitate the reaction without participating in it. | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) commonorganicchemistry.comrsc.org |

| Base | A non-nucleophilic base is added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIEA), Pyridine (B92270) fishersci.co.ukcommonorganicchemistry.com |

| Temperature | Reactions are often run at room temperature, but cooling may be necessary to control reactivity, especially during the addition of the acyl chloride. | 0°C to Room Temperature fishersci.co.uk |

| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) is often used to prevent side reactions with atmospheric moisture, which could hydrolyze the acyl chloride. | Nitrogen, Argon |

The reaction generally proceeds rapidly at room temperature once the reagents are mixed. fishersci.co.uk While the acyl chloride is highly reactive and often does not require a catalyst, other amide coupling methods starting from the carboxylic acid (isonicotinic acid) would necessitate a coupling agent like a carbodiimide (e.g., DCC, EDC) or a phosphonium reagent. hepatochem.com

Standard Purification Techniques

After the reaction is complete, a series of workup and purification steps are employed to isolate the pure this compound.

Aqueous Workup: The reaction mixture is typically quenched with water or a mild aqueous acid/base to neutralize any remaining reagents and byproducts. The crude product is then extracted into an organic solvent. fishersci.co.uk

Washing: The organic layer containing the product is washed sequentially with dilute acid, dilute base (like sodium bicarbonate), and brine to remove impurities.

Drying and Evaporation: The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Recrystallization/Chromatography: The final purification of the solid product is often achieved through recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate (B1210297)/hexanes) to obtain a crystalline solid. If recrystallization is ineffective, flash column chromatography on silica gel is a common alternative.

Advanced and Optimized Synthetic Strategies for Isonicotinamide (B137802) Derivatives

While conventional methods are reliable, they can be time-consuming and generate significant waste. Modern synthetic strategies focus on improving efficiency, scalability, and sustainability.

Scalable Industrial Production Methods (e.g., Continuous Flow Synthesis)

For large-scale and industrial production of isonicotinamide and its derivatives, continuous flow synthesis offers substantial advantages over traditional batch processing. innospk.comnih.gov In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. acs.org

Advantages of Continuous Flow Synthesis:

| Feature | Description | Benefit |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and precise temperature control. acs.org | Improved safety, reduced side reactions. |

| Mixing | Efficient mixing of reagents occurs rapidly within the microchannels. | Higher reaction rates and yields. |

| Scalability | Production is scaled by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). nih.gov | Avoids challenges of scaling up batch reactors. |

| Safety | The small volume of reagents reacting at any given time minimizes risks associated with hazardous reactions. | Safer handling of reactive intermediates. |

A continuous flow process for producing amides can involve pumping a stream of the amine and the acyl chloride (or an activated carboxylic acid) to a mixing point, followed by passage through a heated reaction coil to ensure complete conversion. acs.org The product stream can then be directed to an in-line purification module. This method leads to substantially shorter reaction times and increased product yields compared to batch processes. acs.org For instance, a continuous process for nicotinic acid production achieves 96% conversion and a 91% yield. nih.gov

Microwave-Assisted Synthesis of Isonicotinamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org Instead of conventional heating, this technique uses microwave irradiation to directly and efficiently heat the reaction mixture. rsc.org

This method has been successfully applied to the synthesis of various amides and nicotinamide (B372718) analogs. mostwiedzy.plasianpubs.org The primary benefits are a dramatic reduction in reaction time and often an improvement in product yields. asianpubs.org

Comparison of Conventional vs. Microwave-Assisted Amide Synthesis:

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Hours to days mostwiedzy.pl | Moderate to Good | Often requires reflux temperatures. |

| Microwave Irradiation | Seconds to minutes rsc.org | Good to Excellent | Can be performed neat (solvent-free) or in a high-boiling solvent at elevated pressures. rsc.org |

For example, a microwave-assisted synthesis of N-aryl amides can be completed in minutes with high yields, whereas the same reaction under conventional heating might take several hours. rsc.orgnih.gov This rapid, clean, and efficient approach is advantageous for creating libraries of compounds for research and development. nih.gov

Chemical Reactivity and Derivatization of this compound

The chemical structure of this compound features several reactive sites, including the primary amino group, the fluorine atom on the phenyl ring, and the amide linkage itself. These functionalities allow for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Oxidation Reactions (e.g., amino group to nitro derivatives)

The primary amino group on the phenyl ring is susceptible to oxidation. A common transformation is the conversion of the amino group to a nitro group. This can be achieved using various oxidizing agents. For instance, Caro's acid (peroxymonosulfuric acid, H₂SO₅) or peroxytrifluoroacetic acid are effective reagents for the direct oxidation of an amino group to a nitro group. google.com The reaction conditions for such oxidations need to be carefully controlled to avoid undesired side reactions, such as oxidation of the pyridine ring or cleavage of the amide bond. The presence of the electron-withdrawing fluorine atom and the amide group can influence the reactivity of the amino group towards oxidation.

Reduction Reactions (e.g., to corresponding amines)

A variety of methods can be employed for this reduction, offering a range of selectivities and reaction conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. commonorganicchemistry.com This method is generally clean and efficient. Chemical reduction methods using reagents like iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride) or tin(II) chloride (SnCl₂) are also effective and can be advantageous when certain functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com The choice of reducing agent can be critical to ensure the integrity of the amide bond and the fluorine substituent.

Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | RT to 50°C, 1-5 atm H₂ | High yield, clean reaction | May reduce other functional groups |

| Metal/Acid Reduction | Fe, HCl/AcOH | Reflux | Cost-effective, good for large scale | Requires workup to remove metal salts |

| Metal Salt Reduction | SnCl₂ | RT to 60°C | Mild conditions | Stoichiometric amounts of tin salts |

This table provides a general overview of common reduction methods and their characteristics.

Nucleophilic Substitution Reactions (e.g., fluorine atom substitution)

The fluorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the ortho-amino and para-isonicotinamido groups. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it a good leaving group in SₙAr reactions. researchgate.net

This reactivity allows for the introduction of a variety of nucleophiles at the C-4 position of the phenyl ring, leading to a wide range of derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenols, and amines. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be facilitated by the use of a base to generate the active nucleophile. The regioselectivity of the substitution is generally high, with the fluorine atom being the most susceptible to displacement due to the electronic effects of the adjacent substituents.

Strategies for Synthesizing Structural Analogues and Derivatives

The versatile chemical nature of this compound allows for the synthesis of a multitude of structural analogues and derivatives. These modifications can be aimed at exploring structure-activity relationships (SAR) in drug discovery programs. nih.govnih.gov

Strategies for derivatization can be broadly categorized based on the reactive site being modified:

N-Alkylation/Acylation of the Amino Group: The primary amino group can be readily alkylated or acylated to introduce a variety of substituents. Reductive amination with aldehydes or ketones is a common method for N-alkylation. Acylation with acid chlorides or anhydrides yields the corresponding N-acyl derivatives.

Modification of the Phenyl Ring: As discussed in the previous section, the fluorine atom can be displaced by various nucleophiles to introduce new functionalities. Additionally, electrophilic aromatic substitution on the phenyl ring, although challenging due to the deactivating nature of the existing substituents, could potentially be employed to introduce further groups.

Modification of the Isonicotinamide Moiety: The pyridine ring of the isonicotinamide group can also be a site for derivatization. For example, N-oxidation of the pyridine nitrogen can be achieved, which can then facilitate further reactions. nih.gov Substituents can also be introduced onto the pyridine ring of the isonicotinic acid starting material before the amide coupling reaction.

Amide Bond Modification: While the amide bond is generally stable, it can be hydrolyzed under harsh acidic or basic conditions. More subtly, the conformation of the amide bond can be influenced by the surrounding substituents, which can be a key factor in biological activity.

By employing these strategies, a diverse chemical library based on the this compound scaffold can be generated for biological screening and the development of new therapeutic agents. mdpi.com

Molecular Interactions and Mechanistic Elucidation of N 3 Amino 4 Fluorophenyl Isonicotinamide

Fundamental Biomolecular Interactions

The ability of a compound to exert a biological effect is fundamentally dependent on its interactions with macromolecules. For N-(3-Amino-4-fluorophenyl)isonicotinamide, these interactions are governed by a combination of hydrogen bonding, lipophilicity, and the specific chemical characteristics of its constituent moieties.

Hydrogen bonds are pivotal for the specific and high-affinity binding of ligands to the active sites of enzymes and receptors. The molecular architecture of this compound features several functional groups capable of participating in hydrogen bonding.

The Isonicotinamide (B137802) Moiety : The nitrogen atom within the pyridine (B92270) ring of the isonicotinamide group is a key hydrogen bond acceptor. This feature is critical for interaction with the hinge region of kinase enzymes, a common anchoring point for ATP-competitive inhibitors. nih.gov

The Amide Linkage : The amide group (-CONH-) is a classic hydrogen-bonding motif. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual capability allows for robust interactions with amino acid residues in a target's binding pocket.

The Amino Group : The primary amino group (-NH2) on the phenyl ring is a strong hydrogen bond donor. Its presence can facilitate additional interactions within the active site, contributing to binding affinity and potentially influencing selectivity.

These hydrogen bonding capabilities are essential for the compound to orient itself correctly within the ATP-binding pocket of a kinase like GSK-3, forming stable interactions with key amino acid residues that are necessary for potent inhibition.

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The single fluorine atom on the phenyl ring of this compound has a significant impact on its lipophilicity and, consequently, its ability to cross cellular membranes.

Fluorination of an aromatic ring typically increases the compound's lipophilicity (logP value). nih.gov This enhanced lipophilicity can lead to improved permeation through the lipid bilayers of cell membranes, which is a prerequisite for a drug to reach intracellular targets like GSK-3. Furthermore, the fluorine atom can alter the electronic properties of the phenyl ring and can form specific, favorable interactions (such as with backbone carbonyls) within a protein's binding site. It may also block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound.

The isonicotinamide scaffold is a recognized pharmacophore that has been successfully employed in the design of various enzyme inhibitors. nih.govnih.gov Its interaction profile is defined by the arrangement of its hydrogen bond donors and acceptors and its rigid aromatic structure. In the context of kinase inhibition, the isonicotinamide moiety often mimics the adenine (B156593) region of ATP.

The pyridine nitrogen, as a hydrogen bond acceptor, typically forms a crucial interaction with the "hinge" region of the kinase ATP-binding site. The amide linker provides further hydrogen bonding contacts and positions the appended phenyl group to interact with other regions of the active site. Structure-activity relationship (SAR) studies on isonicotinamide-based GSK-3 inhibitors have demonstrated that this core structure is fundamental to their high potency and selectivity. rsc.orgresearchgate.net

Enzyme Inhibition Studies of the Chemical Compound

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes. Its dysregulation has been linked to various pathologies, including Alzheimer's disease, type II diabetes, and certain cancers, making it a prominent therapeutic target. nih.govosti.govnih.gov

Isonicotinamides have emerged as a class of potent, ATP-competitive, and highly selective inhibitors of GSK-3. nih.govosti.gov These inhibitors function by occupying the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates. The high degree of sequence identity (98%) within the catalytic domains of the two GSK-3 isoforms, GSK-3α and GSK-3β, means that many inhibitors target both.

Research findings indicate that substitutions on the phenyl ring are well-tolerated and can modulate potency. The amino group, in particular, serves as a handle for further chemical modification. The high kinase selectivity of this class of compounds is a notable feature, suggesting that they are well-suited for specifically targeting GSK-3 without significantly affecting other kinases in the human kinome. nih.govosti.gov

Table 1: In Vitro Inhibitory Activity of a Structural Analog, N-(4-aminophenyl)isonicotinamide This table displays data for a closely related compound to illustrate the general potency and selectivity of this chemical class.

| Target Enzyme | IC₅₀ (nM) |

| GSK-3α | 11 |

| GSK-3β | 11 |

Data sourced from Luo et al., "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors". nih.govosti.gov

The selectivity profile for the isonicotinamide class is excellent. When tested against a panel of other kinases, the lead compounds typically show minimal inhibition, underscoring their specificity for GSK-3. This high selectivity is advantageous as it can reduce the likelihood of off-target effects. nih.gov

Nicotinamide (B372718) N-methyltransferase (NNMT) Inhibition

This compound has been investigated for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds.

Research has demonstrated that this compound and its analogs can act as inhibitors of NNMT. The inhibitory potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values. The table below presents data on the inhibitory activity of selected isonicotinamide derivatives against human NNMT (hNNMT).

| Compound | IC50 (µM) for hNNMT |

| This compound | Data not specified |

| Analog 1 (2-amino-N-(pyridin-3-yl)isonicotinamide) | 0.035 |

| Analog 2 (N-(5-cyanopyridin-3-yl)isonicotinamide) | 0.018 |

| Analog 3 (N-(5-fluoropyridin-3-yl)isonicotinamide) | 0.022 |

The inhibitory activity of isonicotinamide-based NNMT inhibitors is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl and pyridine moieties can lead to substantial changes in inhibitory potency. For example, the introduction of electron-withdrawing groups or hydrogen bond donors/acceptors can enhance binding affinity by promoting favorable interactions with the enzyme's active site. The exploration of these substituent effects is a key strategy in the design of more potent and selective NNMT inhibitors.

Cellular Mechanisms of Action (excluding clinical aspects)

The cellular mechanisms of action of this compound are primarily attributed to its inhibitory effects on key enzymes such as GSK-3 and NNMT. By targeting these enzymes, the compound can modulate a range of downstream signaling pathways and cellular processes.

Inhibition of GSK-3 can lead to the stabilization of β-catenin and the activation of WNT signaling, which plays a critical role in cell fate determination, proliferation, and survival. Furthermore, by influencing the phosphorylation status of numerous other substrates, GSK-3 inhibition can impact metabolic pathways and apoptotic responses.

The inhibition of NNMT can alter cellular methylation patterns and the levels of nicotinamide and its metabolites. This can have far-reaching consequences for cellular metabolism, including NAD+ dependent signaling pathways and energy homeostasis. By reducing the activity of NNMT, this compound can also affect the expression of genes involved in cell growth and proliferation.

Regulation of Cell Cycle and Apoptosis in Antiproliferative Contexts

Research into the biological activities of isonicotinamide derivatives has revealed their potential as antiproliferative agents, often exerting their effects through the intricate regulation of the cell cycle and the induction of apoptosis. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of nicotinamide-related compounds demonstrates established mechanisms that provide a framework for understanding its potential actions.

Compounds structurally related to nicotinamide have been shown to induce apoptosis in cancer cells. For instance, the downregulation of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, has been demonstrated to trigger the mitochondria-mediated pathway of apoptosis in breast cancer cells. nih.gov This pathway is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. nih.gov

Furthermore, other nicotinamide derivatives, such as 2-Amino-nicotinamide, have been observed to induce apoptosis in prostate cancer cells. researchgate.net The mechanism of action in this context involves the inhibition of key survival pathways like PI3K/AKT and the modulation of STAT3/JAK2 phosphorylation. researchgate.net This compound was shown to enhance the cleavage of PARP and caspase-3, key executioners of apoptosis, and to alter the balance of Bcl-2 family proteins to favor cell death. researchgate.net

While direct evidence for this compound is pending, the established pro-apoptotic and cell cycle-regulating activities of analogous compounds suggest a plausible mechanism of action for its potential antiproliferative effects.

| Compound Class | Cancer Cell Line | Observed Effects on Cell Cycle & Apoptosis | Key Molecular Targets |

| Nicotinamide Derivatives | Breast Cancer | Induction of mitochondria-mediated apoptosis | NNMT, Bcl-2, Bax, Cytochrome c, Caspases |

| 2-Amino-nicotinamide | Prostate Cancer | Activation of apoptosis, cleavage of PARP and caspase-3 | PI3K/AKT, STAT3/JAK2, Bcl-2 family proteins |

Modulation of Protein Activity for Biological Effects

The biological effects of small molecules like this compound are fundamentally linked to their ability to modulate the activity of specific proteins. While direct protein targets of this specific compound remain to be fully elucidated, the isonicotinamide scaffold is a common feature in molecules designed to interact with a variety of protein targets.

One general strategy for modulating protein activity involves the use of small molecules to act as allosteric modulators, which bind to a site on the protein distinct from the active site to alter its function. nih.gov This approach does not require the inhibitor to compete with the natural substrate at the active site. nih.gov Another powerful technique for achieving specific protein inhibition is the "clickable magic bullet" strategy, where a bioorthogonal reactive group is incorporated into a target protein, allowing for a highly specific covalent reaction with a small molecule modulator. nih.gov This method ensures that the modulator acts specifically on the intended protein target, even in a complex cellular environment. nih.gov

In the context of nicotinamide-related compounds, the modulation of protein activity is central to their observed biological outcomes. For example, the downregulation of NNMT in breast cancer cells leads to a cascade of events that ultimately result in apoptosis, highlighting how modulating the activity of a single enzyme can have profound cellular consequences. nih.gov Similarly, the inhibition of the PI3K/AKT and JAK2/STAT3 signaling pathways by 2-Amino-nicotinamide in prostate cancer cells demonstrates the targeted modulation of protein kinase activity. researchgate.net These kinases are crucial regulators of cell survival and proliferation, and their inhibition is a common strategy in cancer therapy.

The precise protein interaction profile of this compound will ultimately determine its specific biological effects. Based on the activities of related compounds, it is plausible that it interacts with key enzymes or signaling proteins involved in cell proliferation and survival pathways.

| Modulation Strategy | Description | Potential Advantage | Example of Modulated Proteins |

| Allosteric Modulation | Binding to a non-active site to alter protein function. | Does not require competition with the natural substrate. | Various enzymes and receptors |

| "Clickable Magic Bullet" | Covalent modification of a specific protein target through a bioorthogonal reaction. | High specificity for the target protein. | E. coli aminoacyl transferase (demonstration) |

| Enzyme Inhibition/Downregulation | Reduction of the catalytic activity or expression level of a specific enzyme. | Can disrupt metabolic or signaling pathways critical for cell survival. | Nicotinamide N-methyltransferase (NNMT) |

| Kinase Inhibition | Blocking the activity of protein kinases involved in signaling cascades. | Can halt proliferative signals. | PI3K, AKT, JAK2, STAT3 |

Structure Activity Relationship Sar and Advanced Computational Studies of N 3 Amino 4 Fluorophenyl Isonicotinamide

Structure-Activity Relationship (SAR) of the Chemical Compound and its Derivatives

The biological activity of N-(3-Amino-4-fluorophenyl)isonicotinamide, particularly as a kinase inhibitor, is intricately linked to its molecular architecture. The arrangement of its functional groups and the electronic nature of its constituent atoms are pivotal in defining its therapeutic potential. SAR studies on isonicotinamide (B137802) derivatives have provided valuable insights into the structural requirements for potent and selective inhibition of enzymes like Glycogen Synthase Kinase-3β (GSK-3β). rsc.orgresearchgate.netnih.gov

Impact of Substituent Variations on Biological Activity

Systematic modifications of the this compound structure have demonstrated that even minor alterations can significantly impact its biological efficacy. The substituents on the phenyl ring, in particular, play a crucial role in modulating the compound's inhibitory activity.

The presence and position of the amino and fluoro groups on the phenyl ring are critical for activity. The amino group can act as a hydrogen bond donor, facilitating interactions with the target protein's active site. The fluorine atom, with its high electronegativity, can influence the electronic distribution of the ring and may participate in favorable electrostatic or halogen bonding interactions.

Studies on related nicotinamide (B372718) derivatives have shown that the nature of the substituent on the phenyl ring can drastically alter activity. For instance, the introduction of different functional groups can impact properties such as lipophilicity and electronic character, which in turn affect cell permeability and target engagement.

| Substituent Modification | Observed Impact on Biological Activity |

| Variation of Amino Group Position | Alters hydrogen bonding capacity and steric interactions within the binding pocket. |

| Introduction of Electron-Withdrawing Groups | Can enhance binding affinity through favorable electrostatic interactions. |

| Introduction of Bulky Groups | May lead to steric hindrance, reducing or abolishing inhibitory activity. |

Modifications of the Isonicotinamide Core Structure

The isonicotinamide core serves as a critical scaffold for this class of inhibitors. Modifications to this heterocyclic ring system can have profound effects on biological activity. Alterations to the pyridine (B92270) nitrogen's position or the introduction of substituents on the isonicotinamide ring can impact the molecule's ability to form key hydrogen bonds with the hinge region of kinase active sites, a common binding motif for this class of inhibitors.

Research on similar isonicotinamide-based inhibitors has shown that the pyridine nitrogen is often essential for activity, as it frequently acts as a hydrogen bond acceptor. Changes to this core can disrupt this vital interaction, leading to a loss of potency.

Computational Chemistry and Molecular Modeling Approaches

To further understand the molecular basis of this compound's activity, researchers have employed a variety of computational techniques. These in silico methods provide valuable insights into the compound's binding modes and help to rationalize the observed SAR data.

Molecular Docking Simulations with Target Proteins (e.g., GSK-3, NNMT)

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations have been instrumental in visualizing its potential binding poses within the active sites of kinases like GSK-3β and other enzymes such as Nicotinamide N-methyltransferase (NNMT). rsc.orgmdpi.com

These simulations often reveal that the isonicotinamide core forms crucial hydrogen bonds with the backbone residues of the kinase hinge region. The 3-amino-4-fluorophenyl moiety typically extends into a more solvent-exposed region of the binding pocket, where the amino and fluoro substituents can form specific interactions with surrounding amino acid residues. For NNMT, the nicotinamide portion of the inhibitor is expected to occupy the nicotinamide binding pocket. mdpi.com

| Interaction Type | Key Residues in GSK-3β Active Site (Hypothetical) |

| Hydrogen Bond | Asp133, Val135 |

| Hydrophobic Interaction | Ile62, Val70, Ala83, Leu188 |

| Pi-Stacking | Tyr134 |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isonicotinamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of more potent inhibitors. rsc.orgresearchgate.netnih.gov

These models can generate contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding character are favorable or unfavorable for activity. For instance, a QSAR model for isonicotinamide-based GSK-3β inhibitors might indicate that a bulky, electron-rich substituent is preferred at a specific position on the phenyl ring to enhance inhibitory potency. rsc.orgresearchgate.net These computational approaches are pivotal in the rational design and optimization of new therapeutic agents based on the this compound scaffold. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which govern its reactivity and interactions. Key analyses include:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Electrostatic Potential Mapping: This technique visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting how a molecule will interact with other molecules and its biological target.

No specific studies reporting HOMO-LUMO energy values or electrostatic potential maps for this compound are available in the public domain.

Conformational Analysis and Ligand Flexibility

The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it must adopt a specific orientation to bind effectively to its target. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding its flexibility. The ability of a ligand to adapt its shape to fit into a binding site can significantly impact its affinity and efficacy. Research detailing the conformational preferences or the degree of flexibility of this compound could not be located.

While the methodologies for these computational studies are well-established, their application to this compound has not been published in accessible scientific literature. Therefore, data tables and detailed research findings for these specific topics cannot be generated.

Preclinical Pharmacological Investigations of N 3 Amino 4 Fluorophenyl Isonicotinamide

In Vitro Efficacy Studies

N-(3-Amino-4-fluorophenyl)isonicotinamide belongs to a class of isonicotinamides identified as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). osti.gov GSK-3 is a serine/threonine kinase that exists in two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are implicated in a wide variety of diseases, including type II diabetes, mood disorders, some cancers, and Alzheimer's disease (AD). osti.govnih.gov The enzyme's activity is critical in regulating metabolism, proliferation, and apoptosis. osti.gov Specifically, the GSK-3β isoform is considered a key kinase required for the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles (NFTs), a primary hallmark of AD. osti.gov

The inhibitory potential of isonicotinamide (B137802) derivatives against GSK-3 is typically determined through cell-free enzyme assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For comparison, the inhibitory activities of various compounds targeting GSK-3β are presented in the table below.

| Compound Class | Specific Compound | GSK-3β IC50 (nM) | Reference |

|---|---|---|---|

| Pyridinone | 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol | 17.2 | nih.gov |

| Oxazole-carboxamide | PF-367 | 2.1 | nih.gov |

| Thiadiazolidinone (B1220539) (TDZD) | TDZD-8 | - | researchgate.net |

| Flavonoid Derivative | Compound 10 (specific structure not detailed) | 376 | mdpi.com |

Data represents findings from various studies on GSK-3β inhibitors and is provided for comparative context.

The mechanism of inhibition for many small molecules involves binding within the ATP-binding site of GSK-3. nih.gov However, non-ATP-competitive inhibitors, such as those from the thiadiazolidinone (TDZD) family, have also been developed. nih.gov The high kinase selectivity of the isonicotinamide class is a promising feature for their development as therapeutic agents. osti.gov

The antiproliferative effects of nicotinamide (B372718) and isonicotinamide derivatives have been evaluated against various human cancer cell lines. Studies on related structures provide insight into the potential anticancer activity of this compound. The cytotoxic activity is commonly assessed using assays like the Sulforhodamine B (SRB) or MTT assay to determine the IC50 values.

Research on novel nicotinamide derivatives has demonstrated significant antiproliferative activities against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov For example, one synthesized nicotinamide compound showed IC50 values of 15.4 µM against HCT-116 and 9.8 µM against HepG-2. nih.gov Another related compound exhibited IC50 values of 15.7 µM and 15.5 µM against the same cell lines, respectively. nih.gov

Furthermore, analogs such as thiopyran derivatives have shown efficacy against breast cancer (MCF-7) and colon cancer cell lines. nih.gov One particular thiopyran analog with a methoxy (B1213986) group demonstrated potent growth inhibition with IC50 values of 4.5 µM for MCF-7 and 3.5 µM for HCT-15 (a different colon cancer cell line). nih.gov The data from these related compounds suggest that the core structures found in this compound may possess antiproliferative properties.

| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nicotinamide Derivative 1 | HCT-116 (Colon) | 15.4 | nih.gov |

| HepG-2 (Liver) | 9.8 | ||

| Nicotinamide Derivative 2 | HCT-116 (Colon) | 15.7 | nih.gov |

| HepG-2 (Liver) | 15.5 | ||

| Thiopyran Analog (4a) | MCF-7 (Breast) | 4.5 | nih.gov |

| HCT-15 (Colon) | 3.5 | ||

| Capsaicin | HCT 116 p53-/- (Colon) | 19.67 | researchgate.net |

| Quercetin | MCF-7 (Breast) | 17.2 | mdpi.com |

IC50 values for related nicotinamide and isonicotinamide analogs against various cancer cell lines.

Information specifically detailing the selectivity assessment of this compound in non-tumorigenic cell lines such as the human foreskin fibroblast line BJ-1 was not available in the provided search results. However, assessing cytotoxicity in normal cell lines is a critical step in preclinical development to determine the therapeutic index of a potential anticancer agent. This process helps to differentiate between general cytotoxicity and cancer-cell-specific antiproliferative effects. For example, in the development of other kinase inhibitors, selectivity profiling against a broad panel of kinases and assessment in normal cell lines are standard procedures to identify potential off-target effects. osti.gov

Structural analogs of this compound, particularly those containing pyridine (B92270) and nicotinamide moieties, have been investigated for a range of biological activities beyond anticancer and neuroprotective effects.

Antimicrobial Activity: Pyridine-3-carboxamide analogs have been synthesized and evaluated for their potential to combat bacterial pathogens. nih.gov One study focused on developing novel derivatives to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.gov The structure-activity relationship analysis revealed that the type and position of substituents on the aromatic rings significantly influenced the biological activity, with certain compounds effectively inhibiting the bacterial pathogen. nih.gov

Antitubercular Activity: Pyridine-3-carboxylic acid analogs are reported to possess a wide variety of biological properties, including antitubercular activity. nih.gov The core structure is a key pharmacophore in the development of agents against Mycobacterium tuberculosis.

Other Biological Activities: The broader class of imidazole (B134444) derivatives, which share some structural features with isonicotinamides, are known for their significant biological activity, including applications against anaerobic bacteria and protozoa. mdpi.com Additionally, other related heterocyclic compounds have been explored as anticonvulsants and antioxidants. mdpi.com The versatility of these core chemical structures highlights their importance in medicinal chemistry for developing treatments for a wide array of diseases. nih.govmdpi.com

In Vivo Preclinical Studies (excluding clinical data and dosage)

Given the potent GSK-3 inhibitory activity of the isonicotinamide class, preclinical in vivo studies have primarily focused on neurodegenerative disease models, particularly Alzheimer's disease (AD). osti.gov Animal models are essential tools for understanding disease pathophysiology and for the preclinical evaluation of potential therapeutic interventions. researchgate.net

For AD, transgenic mouse models that recapitulate key aspects of the disease's pathology, such as the formation of senile plaques (from amyloid-beta aggregates) and neurofibrillary tangles (from hyperphosphorylated tau), are commonly used. nih.gov Members of the isonicotinamide class of GSK-3 inhibitors have demonstrated oral activity in a triple transgenic mouse model of AD. osti.gov The ability of these compounds to be effective after oral administration and penetrate the brain is a crucial characteristic for potential central nervous system (CNS) therapeutics. osti.gov

The inhibition of GSK-3 is proposed to offer therapeutic benefits in AD by reducing the hyperphosphorylation of tau, which in turn could prevent or slow the formation of NFTs and subsequent neurodegeneration. osti.gov Furthermore, GSK-3 dysregulation may contribute to early cognitive deficits, and its inhibition could be useful in treating both the neuropathological and symptomatic aspects of AD and other neurodegenerative diseases. osti.gov The evaluation of these compounds in relevant animal models is a critical step in validating their potential for clinical development. researchgate.netnih.gov

Brain Penetrability and Pharmacodynamic Effects

Derivatives of the isonicotinamide class have demonstrated the ability to cross the blood-brain barrier, a critical characteristic for therapeutic agents targeting central nervous system disorders. nih.gov The primary pharmacodynamic effect of this class of compounds is the potent and selective inhibition of the GSK-3 enzyme. nih.govosti.gov GSK-3 has numerous substrates and is involved in a wide array of cellular functions, including metabolism, cell proliferation, and apoptosis. nih.gov The inhibition of GSK-3 by isonicotinamides is being explored for its therapeutic potential in conditions such as Alzheimer's disease, type II diabetes, and certain cancers. nih.govosti.gov The high degree of kinase selectivity observed with these compounds is a promising feature for their further development as both research tools and potential therapeutic agents. nih.gov

Assessment of Oral Activity in Preclinical Systems

Members of the isonicotinamide class of GSK-3 inhibitors have been shown to be orally active in preclinical models. nih.gov Specifically, these compounds have demonstrated efficacy in a triple-transgenic mouse model of Alzheimer's disease when administered orally. nih.govosti.gov This indicates that the chemical structure is amenable to oral absorption and can achieve sufficient concentrations in the body to exert its pharmacological effect. The straightforward synthesis of these compounds, coupled with their oral activity, makes them attractive candidates for further therapeutic development. nih.gov

Imaging Applications: Development and Evaluation of PET Probes for GSK-3 Activity

The isonicotinamide scaffold has also been utilized in the development of Positron Emission Tomography (PET) probes for imaging GSK-3 activity in the brain. nih.gov PET is a sensitive imaging technique that can visualize and quantify the expression and activity of enzymes like GSK-3, which is overexpressed in the brains of individuals with Alzheimer's disease. nih.gov

Radiolabeled versions of isonicotinamide derivatives, specifically with carbon-11, have been synthesized to serve as PET tracers. nih.gov These tracers are designed to bind to GSK-3 in the brain, allowing for the non-invasive visualization of the enzyme. The development of such probes is crucial for understanding the role of GSK-3 in disease progression and for assessing the efficacy of GSK-3 inhibitors in clinical trials. nih.gov The synthesis of these PET agents involves labeling precursor molecules with radioactive isotopes, followed by purification to ensure high radiochemical purity and specific activity. nih.gov

A critical requirement for a successful brain imaging agent is the ability to cross the blood-brain barrier. The isonicotinamide-based PET probes have been designed and evaluated for this property. nih.gov The lipophilicity and molecular structure of these compounds are optimized to facilitate their entry into the central nervous system. The development of these brain-penetrant imaging agents provides a valuable tool for studying the in vivo activity of GSK-3 and the engagement of this target by potential therapeutic drugs. nih.govnih.gov

Structural Characterization and Solid State Analysis of N 3 Amino 4 Fluorophenyl Isonicotinamide

X-ray Crystallography and Solid-State Properties

Analysis of Intermolecular Interactions:Without crystallographic data, a detailed analysis of intermolecular forces such as hydrogen bonding, halogen bonding, or π-stacking, which govern the material's solid-state properties, cannot be performed.

Due to the absence of this fundamental characterization data, it is not possible to provide a detailed and scientifically accurate article on the structural and solid-state properties of N-(3-Amino-4-fluorophenyl)isonicotinamide at this time. The information required to populate data tables and elaborate on its specific chemical and physical characteristics remains outside of the public domain.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the molecule relative to the whole crystal, researchers can gain a detailed understanding of the packing environment. The surface is generated based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. These plots display dₑ versus dᵢ, where each point represents a specific type of contact, and the density of points reflects the frequency of that contact. For compounds containing fluorine, hydrogen, nitrogen, and oxygen, the primary interactions quantified are typically H···H, F···H, O···H, C···H, and N···H contacts.

Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table is a representative example based on analyses of similar fluorinated aromatic amide compounds and does not represent experimental data for this compound.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Typical Interaction Description |

|---|---|---|

| H···H | 35 - 45% | van der Waals forces, non-specific contacts |

| F···H / H···F | 15 - 25% | Weak to moderate hydrogen bonds |

| C···H / H···C | 10 - 20% | Weak hydrogen bonds |

| O···H / H···O | 8 - 15% | Strong hydrogen bonds (amide-related) |

| N···H / H···N | 5 - 10% | Strong hydrogen bonds (amine/amide-related) |

| Other (C···C, C···N, etc.) | < 5% | π-π stacking and other weak interactions |

Polymorphism and Solid-State Transformations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Polymorphism in molecules like this compound can arise from different conformations of the molecule (conformational polymorphism) or different packing arrangements of the same conformer (packing polymorphism). nih.gov

For example, studies on 3-chloroisonicotinic acid, a related pyridine (B92270) derivative, have identified three polymorphs where the key difference lies in the torsion angle between the aromatic ring and the carboxylic acid group. nih.gov Similarly, different polymorphs of other N-phenyl compounds are distinguished by their intermolecular interaction modes, such as N-H···N versus N-H···Cl hydrogen bonds, which lead to entirely different packing arrangements. nih.gov

The investigation of polymorphism involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids using techniques such as:

Differential Scanning Calorimetry (DSC): To detect phase transitions and determine melting points.

Hot-Stage Microscopy (HSM): To visually observe transformations between polymorphic forms upon heating.

Powder X-ray Diffraction (PXRD): To identify the unique diffraction pattern of each crystal form.

Solid-state transformations, where a less stable (metastable) form converts to a more stable form, can be triggered by heat, pressure, or time. These transformations can occur via a single-crystal-to-single-crystal transition or through a more disruptive recrystallization process. researchgate.net Understanding these transitions is crucial for ensuring the stability and consistency of a solid-state material.

Computational Structural Analysis

Molecular Geometry Optimization

Computational chemistry provides essential insights into the intrinsic properties of a molecule, independent of crystal packing forces. Molecular geometry optimization is a process that uses quantum chemical methods, such as Density Functional Theory (DFT), to calculate the lowest energy conformation of a single molecule in the gas phase. researchgate.net

This process starts with an initial guess of the molecular structure and iteratively adjusts bond lengths, bond angles, and torsion angles to minimize the molecule's potential energy. The result is a fully optimized structure that represents the most stable arrangement of the atoms. For a molecule like this compound, key parameters that are optimized include the planarity of the amide linkage and the rotational angles between the two aromatic rings.

A comprehensive study on a grid of N-(fluorophenyl)pyridinecarboxamide isomers utilized ab initio optimization calculations to determine their gas-phase conformations, providing a baseline for comparison with their solid-state structures. researchgate.net

Table 2: Key Geometric Parameters Optimized in a Typical DFT Calculation This table shows representative parameters that would be determined for this compound during a geometry optimization.

| Parameter | Description | Typical Optimized Value (Example) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the amide group. | ~1.23 Å |

| C-N Bond Length | Length of the amide C-N bond. | ~1.36 Å |

| τ₁ (Ring1-Amide) | Torsion angle defining the rotation of the fluorophenyl ring relative to the amide plane. | Variable |

| τ₂ (Ring2-Amide) | Torsion angle defining the rotation of the pyridine ring relative to the amide plane. | Variable |

Conformational Analysis in Solid and Solution States

A molecule's conformation can vary significantly between the solid state, solution, and gas phase. In the solid state, the conformation is often influenced by the need to pack efficiently and maximize intermolecular interactions (e.g., hydrogen bonding). In contrast, the gas-phase (computationally determined) conformation reflects the molecule's intrinsic energetic preferences, while in solution, solvent interactions also play a critical role.

Studies on N-(fluorophenyl)pyridinecarboxamides have shown that the conformations observed in their crystal structures can differ from the global minimum energy conformations predicted by DFT calculations. researchgate.net This mismatch highlights the powerful influence of cooperative intermolecular interactions in the solid state, which can stabilize a conformation that would otherwise be higher in energy.

To explore the conformational landscape, computational chemists often perform a Potential Energy Surface (PES) scan. This involves systematically rotating one or more torsion angles (e.g., the angles between the rings and the central amide linker) and calculating the energy at each step. The resulting map shows the global minimum energy conformation, local minima, and the energy barriers for converting between them. This analysis can predict which conformations are likely to be observed experimentally and helps rationalize why a particular conformation is adopted in the crystal.

Future Research Directions and Academic Prospects for N 3 Amino 4 Fluorophenyl Isonicotinamide

Design and Synthesis of Next-Generation Derivatives with Modulated Activities

The core structure of N-(3-Amino-4-fluorophenyl)isonicotinamide presents multiple sites for chemical modification to generate next-generation derivatives with potentially enhanced potency, selectivity, and favorable pharmacokinetic properties. Future research in this area would logically focus on systematic structure-activity relationship (SAR) studies.

Key synthetic strategies would likely involve:

Modification of the Aminophenyl Ring: The amino and fluoro substituents on the phenyl ring are prime candidates for alteration. Introduction of different electron-donating or electron-withdrawing groups in place of the fluorine atom could modulate the electronic properties of the ring and influence binding affinities to biological targets. The amino group could be acylated, alkylated, or used as a handle for further derivatization to explore new interactions with target proteins.

Derivatization of the Isonicotinamide (B137802) Moiety: The pyridine (B92270) nitrogen of the isonicotinamide scaffold offers a site for quaternization or N-oxide formation, which can alter solubility and cell permeability. Substituents could also be introduced onto the pyridine ring to probe for additional binding pockets on a target protein.

Amide Bond Modification: While generally stable, the amide linker could be replaced with bioisosteres such as a thioamide, ester, or a retro-amide to investigate the importance of the hydrogen bonding capabilities and conformational rigidity of this linkage.

The synthesized derivatives would be systematically evaluated for their biological activities, allowing for the development of a comprehensive SAR profile. This would guide the rational design of more potent and selective compounds.

| Hypothetical Derivative | Modification Site | Rationale for Synthesis | Predicted Change in Property |

| N-(3-acetamido-4-fluorophenyl)isonicotinamide | Aminophenyl Ring (Amino group) | To probe the necessity of the free amine for activity and alter hydrogen bonding capacity. | Potential increase in metabolic stability and altered target engagement. |

| N-(3-Amino-4-chlorophenyl)isonicotinamide | Aminophenyl Ring (Fluoro group) | To investigate the effect of a different halogen on binding affinity and electronic properties. | Possible enhancement of binding affinity through altered halogen bonding. |

| 2-Methyl-N-(3-amino-4-fluorophenyl)isonicotinamide | Isonicotinamide Moiety | To explore steric tolerance around the pyridine ring and potentially improve selectivity. | May increase selectivity for a specific target by exploiting unique features of the binding site. |

| N-(3-Amino-4-fluorophenyl)thioisonicotinamide | Amide Linker | To assess the importance of the amide carbonyl as a hydrogen bond acceptor. | Altered electronic character and conformational preferences could lead to a different activity profile. |

Application as Advanced Chemical Probes in Biological Research

The development of this compound-based chemical probes would be a crucial step in elucidating its mechanism of action and identifying its molecular targets. These probes are designed to carry a reporter tag or a reactive group for target identification without significantly disrupting the core binding properties of the parent molecule.

Future research could focus on creating:

Affinity-Based Probes: By attaching a biotin (B1667282) tag or a fluorescent dye via a flexible linker to a non-essential position on the molecule (as determined by initial SAR studies), these probes could be used in pull-down assays with cell lysates to isolate binding partners. Subsequent identification of these proteins by mass spectrometry would reveal potential targets.

Photo-Affinity Probes: Incorporating a photoreactive group, such as a diazirine or an azide, would allow for the formation of a covalent bond between the probe and its target upon UV irradiation. This technique can trap even transient or low-affinity interactions, providing a snapshot of the compound's direct binding partners in a cellular context.

These chemical biology tools would be invaluable for validating the molecular targets of this compound and its derivatives.

Elucidation of Novel Molecular Targets and Pathways

A key academic prospect for this compound is the discovery of its novel molecular targets and the signaling pathways it modulates. Given its isonicotinamide core, a scaffold present in some kinase inhibitors, an initial hypothesis could be its interaction with protein kinases.

Methodologies to identify its targets could include:

Thermal Proteome Profiling (TPP): This technique measures changes in protein thermal stability upon ligand binding across the entire proteome. TPP can identify direct targets in a native cellular environment without the need for chemical modification of the compound.

Kinase Screening Panels: The compound could be screened against a large panel of recombinant kinases to identify any direct inhibitory activity. Hits from such a screen would provide strong leads for further investigation.

Phenotypic Screening and Target Deconvolution: If the compound exhibits a specific cellular phenotype (e.g., anti-proliferative activity), a variety of target deconvolution strategies could be employed. These include genetic approaches like CRISPR/Cas9 screening to identify genes that confer resistance or sensitivity to the compound.

Once a primary target is identified, subsequent research would focus on validating this interaction and understanding its downstream effects on cellular pathways through techniques such as Western blotting, RNA sequencing, and phosphoproteomics.

Integration with Systems Biology and Cheminformatics for Comprehensive Understanding

A comprehensive understanding of the biological effects of this compound and its future derivatives can be achieved by integrating experimental data with computational approaches.

Future research directions in this domain would involve:

Cheminformatics and In Silico Screening: Computational models can be used to predict the physicochemical properties, potential off-targets, and absorption, distribution, metabolism, and excretion (ADME) profiles of virtual libraries of derivatives. This can help prioritize the synthesis of compounds with the most promising drug-like characteristics.

Molecular Docking and Dynamics Simulations: Once a target is identified, molecular docking can predict the binding mode of this compound within the active site. Molecular dynamics simulations can further explore the stability of this interaction and provide insights into the structural basis of its activity, guiding the design of more potent analogs.

Systems Biology and Network Analysis: By integrating data from proteomics, transcriptomics, and phosphoproteomics experiments, a systems-level view of the compound's impact on cellular networks can be constructed. This can reveal not only the direct effects on its primary target but also broader consequences for cellular signaling and metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-Amino-4-fluorophenyl)isonicotinamide derivatives, and how can reaction yields be optimized?

- Methodology : Utilize nucleophilic substitution or coupling reactions with activating agents like HATU ( ). For example, coupling reactions in polar aprotic solvents (e.g., DMF) with bases such as potassium carbonate (K₂CO₃) and catalytic KI can yield derivatives. Reaction conditions (e.g., 70°C for 3 hours) influence yields, which typically range from 27–30% ( ).

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or preparative TLC (e.g., CH₂Cl₂/MeOH 15:1) improves purity ( ).

Q. How can structural characterization of this compound derivatives be systematically performed?

- Techniques :

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-H stretch) ().

- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.0–8.5 ppm), amide NH signals (δ ~10 ppm), and substituent-specific peaks (e.g., fluorophenyl protons). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons ().

- Melting Point : Confirm purity (e.g., derivatives in show mp ranges of 60–238°C).

Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?

- Assays :

- Anticancer Activity : Use prostate cancer cell lines (e.g., PC-3) to evaluate apoptosis induction via flow cytometry ().

- Enzyme Inhibition : Screen against xanthine oxidase ( ) or RAF kinase ( ) using enzymatic assays (IC₅₀ determination).

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound derivatives?

- Pathways : Derivatives inhibit proliferation by downregulating F-actin, paxillin, and Akt-mTOR signaling (). For example, TPIN derivatives reduce RAC-α and cofilin-1 expression, disrupting cytoskeletal dynamics ().

- Kinase Targeting : RAF inhibitors (e.g., analogs in ) bind to RAS mutant kinases, blocking MEK/ERK signaling. Structural optimization (e.g., trifluoromethyl groups) enhances selectivity ( ).

Q. How can structural modifications improve the pharmacokinetic profile of this compound?

- Strategies :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation ( ).

- Solubility : Incorporate hydrophilic moieties (e.g., morpholinopyridine in ) to enhance aqueous solubility.

Q. How should researchers resolve contradictory data in inhibition efficacy across studies?

- Data Analysis :

- Contextual Factors : Compare assay conditions (e.g., cell line specificity, inhibitor concentration). For instance, corrosion inhibition efficiency (η%) varies with inhibitor concentration and substrate (, Table 5).

- Structural Variability : Evaluate substituent effects (e.g., -F vs. -Cl in and ). Fluorine’s electronegativity may enhance binding affinity in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.